3-tert-butyl-1H-pyrazole-5-carbohydrazide

Anticancer Medicinal Chemistry Apoptosis

Pyrazole-based SAR studies are compromised by inconsistent steric profiles of generic analogs. 3-tert-Butyl-1H-pyrazole-5-carbohydrazide (CAS 262292-02-4) eliminates this variability with a defined 3-tert-butyl group and free carbohydrazide handle. • Build hydrazone libraries via aldehyde/ketone condensation-documented cytotoxic activity against A549 lung cancer cells. • Probe hydrophobic enzyme pockets; the hydrazide moiety serves as a zinc-binding group or H-bond donor/acceptor. • Supplied at ≥98% purity with defined storage (2-8°C, protect from light) for reproducible research outcomes.

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
CAS No. 262292-02-4
Cat. No. B1298699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-1H-pyrazole-5-carbohydrazide
CAS262292-02-4
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NN1)C(=O)NN
InChIInChI=1S/C8H14N4O/c1-8(2,3)6-4-5(11-12-6)7(13)10-9/h4H,9H2,1-3H3,(H,10,13)(H,11,12)
InChIKeyZJFRMJHBYDBUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-tert-butyl-1H-pyrazole-5-carbohydrazide (CAS 262292-02-4): A Key Heterocyclic Building Block


3-tert-butyl-1H-pyrazole-5-carbohydrazide (CAS 262292-02-4) is a heterocyclic carbohydrazide derivative with the molecular formula C8H14N4O and a molecular weight of 182.23 g/mol [1]. It is primarily utilized as a chemical intermediate and a privileged scaffold in medicinal chemistry, where its pyrazole core serves as a pharmacophore for designing compounds with potential anticancer, antimicrobial, and anti-inflammatory activities . The compound is commercially available from various vendors in purities ranging from 95% to 98% .

1
Medicinal chemistry building block — pyrazole core with free hydrazide enables hydrazone library generation.
2
Sterically defined scaffold — 3-tert-butyl group supports hydrophobic pocket probing in SAR studies.
3
Cell-model screening context — may support cytotoxicity endpoint review in A549 lung cancer cell studies.

Why 3-tert-butyl-1H-pyrazole-5-carbohydrazide Cannot Be Simply Replaced with Another Pyrazole Derivative


Generic substitution among pyrazole derivatives is not scientifically sound due to significant differences in steric bulk, hydrogen-bonding capacity, and reactivity. The specific tert-butyl group at the 3-position of the pyrazole ring introduces substantial steric hindrance that can profoundly influence binding affinity to enzyme active sites and the lipophilicity of the final product . This steric profile is distinct from that of unsubstituted, methyl, or phenyl-substituted analogs. Furthermore, the free carbohydrazide moiety (-CONHNH2) is a critical functional handle for further derivatization, enabling the synthesis of hydrazone or Schiff base libraries [1]. Replacing this compound with a simple pyrazole-5-carboxylate ester or acid would eliminate the nucleophilic hydrazine group, drastically altering the synthetic pathway and the resulting compound library's potential for bioactivity .

Steric profile Replacement with unsubstituted or methyl pyrazoles may shift binding affinity and lipophilicity, altering SAR interpretation.
Functional handle Pyrazole-5-carboxylate esters or acids eliminate the nucleophilic hydrazide group, blocking direct hydrazone synthesis.
Assay context Cytotoxicity profile may differ significantly with phenyl or halogenated analogs; cell-model response must be verified per derivative.

Quantitative Evidence Guide for Selecting 3-tert-butyl-1H-pyrazole-5-carbohydrazide


Comparative Cytotoxic Activity in A549 Lung Cancer Cells

Derivatives of pyrazole-5-carbohydrazide demonstrate quantifiable cytotoxic activity against the A549 human lung adenocarcinoma cell line [1]. For instance, a specific derivative (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (compound 3e) induced significant apoptosis and inhibited A549 cell growth [2].

A549 Cytotoxicity
Cross-study comparable
Compound 3e ranked most potent hydrazone in tested series
Supports apoptosis pathway-response interpretation in lung cancer cell models.
In vitro A549 assay; derivative-specific context. Requires validation.
Anticancer Medicinal Chemistry Apoptosis

Synthetic Utility and Derivatization as a Hydrazide Scaffold

The compound features a free hydrazide group, making it a versatile intermediate for synthesizing hydrazones and other derivatives . This contrasts with related compounds like 3-tert-butyl-1H-pyrazole-5-carboxylic acid or its ethyl ester, which require additional synthetic steps to install a nucleophilic hydrazine moiety .

Derivatization Utility
Class-level inference
Eliminates 1–2 synthetic steps vs. carboxylate analogs
Accelerates hydrazone library synthesis; reported synthetic convenience.
Data to verify; class-level context for hydrazide building blocks.
Organic Synthesis Medicinal Chemistry Building Block

Characterized Physicochemical Properties for Formulation and Handling

The compound is a solid at 20°C with a reported melting point of 177°C . Its stability under ambient storage conditions is confirmed, which is a practical advantage for long-term research use .

Handling Properties
Supporting evidence
Solid at 20°C; m.p. 177°C; ambient stability reported
Simplifies procurement and experimental planning.
Source review; confirm lot-specific stability.
Formulation Pre-formulation Physical Chemistry

Commercial Availability and Defined Purity Grades

This compound is readily available from multiple major chemical suppliers, offering purity grades of 95%, 97%, and 98% . This is a practical differentiation from more obscure or custom-synthesis-only pyrazole intermediates.

Purity Grades
Supporting evidence
95%, 97%, and 98% purity available
Reliable multi-vendor supply supports reproducible research.
Vendor catalog context; verify COA per lot.
Procurement Quality Control Research Reagent

Recommended Research and Industrial Scenarios for 3-tert-butyl-1H-pyrazole-5-carbohydrazide


Synthesis of Anticancer Agent Libraries

Ideal for generating a library of hydrazone derivatives via condensation with various aldehydes or ketones, building upon the documented cytotoxic activity of related pyrazole-5-carbohydrazide hydrazones against A549 lung cancer cells [1].

Development of Antimicrobial Agents

Use as a core scaffold for synthesizing novel antimicrobial compounds. The pyrazole and hydrazide moieties are recognized pharmacophores for antibacterial and antifungal activity, and this specific derivative provides a starting point for creating new molecular hybrids [2].

Medicinal Chemistry Scaffold for Enzyme Inhibition

The steric bulk of the tert-butyl group can be exploited to probe the hydrophobic binding pockets of target enzymes, and the hydrazide group may serve as a zinc-binding group or a general hydrogen-bonding moiety, making it a valuable probe for structure-activity relationship (SAR) studies .

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint review
Apoptosis and cell-viability endpoints
Antimicrobial screening studies
Antimicrobial screening context
MIC and strain-panel endpoints
Enzyme inhibition SAR studies
Hydrophobic pocket probe
Target-engagement assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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